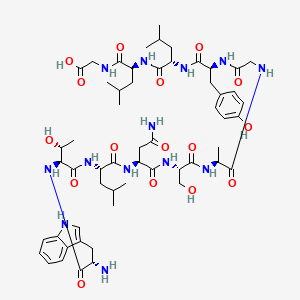
Galanin(2-11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galanin(2-11) is a neuropeptide fragment derived from the larger peptide galanin. Galanin is a 29-amino acid peptide (30 in humans) that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in various physiological processes, including neuroendocrine release, cognition, and nerve regeneration. Galanin(2-11) specifically binds to the galanin receptor 2 (GALR2) with high affinity, making it a valuable tool in studying the functions of this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galanin(2-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While industrial production methods for galanin(2-11) are not extensively documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automated peptide synthesizers and advanced purification techniques are employed to produce high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Galanin(2-11) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Purification: High-performance liquid chromatography (HPLC)
Major Products
The primary product of these reactions is the galanin(2-11) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification.
Scientific Research Applications
Galanin(2-11) has several scientific research applications, particularly in the fields of neuroscience and pharmacology:
Neuroscience: Used to study the role of GALR2 in neuroendocrine release, cognition, and nerve regeneration.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, anxiety, and addiction.
Endocrinology: Explored for its effects on hormone secretion from the pituitary and adrenal glands.
Metabolism: Studied for its role in regulating food intake and body weight.
Mechanism of Action
Galanin(2-11) exerts its effects by binding to the galanin receptor 2 (GALR2). This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to various intracellular responses. The activation of GALR2 can result in the release of calcium ions, modulation of cyclic adenosine monophosphate (cAMP) levels, and activation of protein kinase pathways . These molecular events contribute to the peptide’s effects on neuroendocrine release, cognition, and nerve regeneration .
Comparison with Similar Compounds
Similar Compounds
Galanin(1-29): The full-length peptide that binds to all three galanin receptors (GALR1, GALR2, GALR3) but with lower specificity compared to galanin(2-11).
Galanin-like Peptide (GALP): Shares structural similarities with galanin and binds to the same receptors but has distinct physiological roles.
Alarin: A splice variant of GALP with unique functions in vasoregulation and neuroblast differentiation.
Uniqueness
Galanin(2-11) is unique in its high specificity for GALR2, making it a valuable tool for studying the specific functions of this receptor . Its selective binding allows researchers to dissect the roles of GALR2 without interference from other galanin receptors.
Properties
Molecular Formula |
C56H83N13O16 |
|---|---|
Molecular Weight |
1194.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C56H83N13O16/c1-27(2)17-38(50(79)61-25-46(75)76)64-51(80)39(18-28(3)4)65-53(82)41(20-32-13-15-34(72)16-14-32)63-45(74)24-60-48(77)30(7)62-55(84)43(26-70)68-54(83)42(22-44(58)73)66-52(81)40(19-29(5)6)67-56(85)47(31(8)71)69-49(78)36(57)21-33-23-59-37-12-10-9-11-35(33)37/h9-16,23,27-31,36,38-43,47,59,70-72H,17-22,24-26,57H2,1-8H3,(H2,58,73)(H,60,77)(H,61,79)(H,62,84)(H,63,74)(H,64,80)(H,65,82)(H,66,81)(H,67,85)(H,68,83)(H,69,78)(H,75,76)/t30-,31+,36-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |
InChI Key |
MUEGHULZMXFVFL-ZHRZWFTASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















